1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a piperidine ring, a tetrahydropyran ring, and a thiophene ring
Mechanism of Action
Target of action
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of action
The mode of action of a specific piperidine derivative would depend on its structure and the specific functional groups it contains. Generally, these compounds can interact with various biological targets, including receptors, enzymes, and ion channels, leading to changes in cellular function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Piperidine derivatives, due to their diverse structures, can have varied pharmacokinetic profiles .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in signal transduction pathways to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the compound’s chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Tetrahydropyran Ring: This step involves the formation of the oxan-4-yl group, which can be synthesized through cyclization reactions involving dihydropyran.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The piperidine and tetrahydropyran rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(phenyl)methyl]urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(furan-2-yl)methyl]urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-13-16-2-1-11-23-16)18-12-14-3-7-20(8-4-14)15-5-9-22-10-6-15/h1-2,11,14-15H,3-10,12-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWOWHEOABNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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